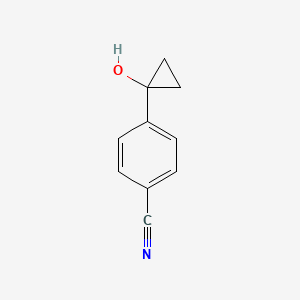
Tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate hydrochloride is a chemical compound with a complex structure that includes an azetidine ring, a thiazole ring, and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiazole Ring: This step often involves the use of thiazole derivatives and coupling reactions.
Addition of the Tert-butyl Ester Group: This is usually done through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Biology: It is used in bioconjugation experiments due to its biocompatibility and fast reaction kinetics.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate hydrochloride involves its ability to act as a ligand in catalytic reactions. It can coordinate with metal ions, such as copper (I), to form stable complexes that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 3-aminoazetidine-1-carboxylate
- Tert-butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate
- Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
Tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate hydrochloride is unique due to the presence of both an azetidine ring and a thiazole ring in its structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in catalysis and bioconjugation.
Propiedades
Fórmula molecular |
C11H18ClN3O2S |
|---|---|
Peso molecular |
291.80 g/mol |
Nombre IUPAC |
tert-butyl 3-amino-3-(1,3-thiazol-2-yl)azetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H17N3O2S.ClH/c1-10(2,3)16-9(15)14-6-11(12,7-14)8-13-4-5-17-8;/h4-5H,6-7,12H2,1-3H3;1H |
Clave InChI |
UBXNDFMUWRMRMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)(C2=NC=CS2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


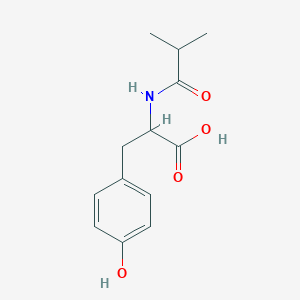
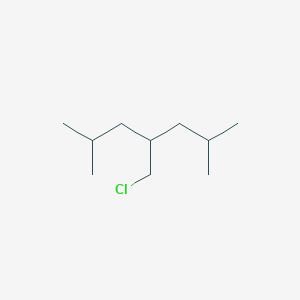
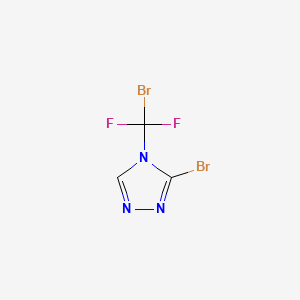
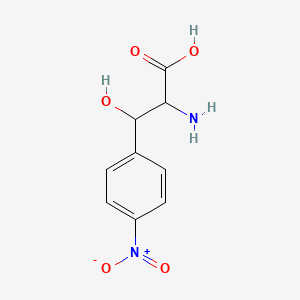
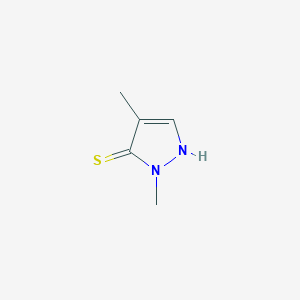
![7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13559294.png)

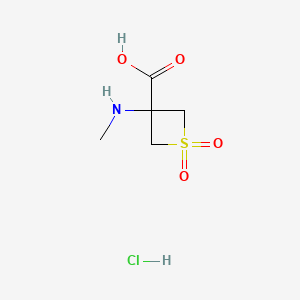
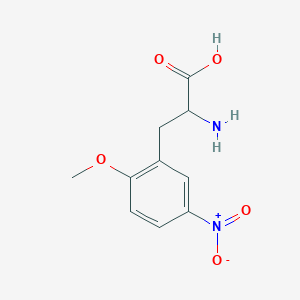
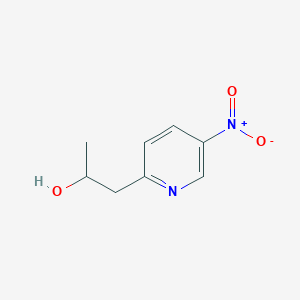
![6-Chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13559321.png)
